molecular formula C15H29NO3 B5622392 [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL

[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL

Cat. No.: B5622392
M. Wt: 271.40 g/mol
InChI Key: HXZMPAFKEZIVON-UHFFFAOYSA-N
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Description

[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[45]DEC-3-YL]METHANOL is a complex organic compound characterized by its unique spirocyclic structure

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spirocyclic core, followed by functionalization to introduce the hydroxymethyl and tert-pentyl groups. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the spirocyclic structure through reductive alkylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the structure or remove specific functional groups.

    Substitution: Commonly involves the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

[3-(hydroxymethyl)-8-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-4-13(2,3)12-5-7-15(8-6-12)16-14(9-17,10-18)11-19-15/h12,16-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZMPAFKEZIVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(CO2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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